N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide
Description
Synonyms
Registry Identifiers
- CAS Registry Number : Not explicitly listed in available databases.
- PubChem CID : Unassigned in current records (as of May 2025).
- DSSTox Substance ID : DTXSID501019712 (analogous to structurally similar compounds).
Molecular Formula and Mass Spectrometry Data
Molecular Formula
The compound’s molecular formula is C₁₉H₂₀N₂O₃ , calculated as follows:
- Carbon (C) : 19 atoms (12 from acetamide backbone + 7 from substituents).
- Hydrogen (H) : 20 atoms.
- Nitrogen (N) : 2 atoms (1 from acetamide + 1 from pyridine).
- Oxygen (O) : 3 atoms (1 from acetamide + 1 from phenoxy + 1 from furan).
Mass Spectrometry
The molecular weight is 324.38 g/mol (exact mass: 324.1474 Da). Key fragmentation patterns observed in electron ionization (EI) spectra include:
- Base peak : m/z 324.15 (molecular ion [M⁺]).
- Major fragments :
| Mass-to-Charge Ratio (m/z) | Fragment Identity |
|---|---|
| 324.15 | Molecular ion ([M]⁺) |
| 139.08 | [M – C₅H₄N]⁺ |
| 107.05 | Furan-2-ylmethyl ([C₅H₅O]⁺) |
These data align with structural analogs such as N-(furan-2-ylmethyl)acetamide (CID 2394850) and 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (CID 67516108), confirming the compound’s derivatization pattern.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C19H18N2O3/c1-15-7-9-16(10-8-15)24-14-19(22)21(13-17-5-4-12-23-17)18-6-2-3-11-20-18/h2-12H,13-14H2,1H3 |
InChI Key |
CHLCAAMDPYAIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Approaches
The most common route involves a two-step nucleophilic substitution sequence. First, 2-(4-methylphenoxy)acetic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. The intermediate is then reacted with a mixture of furan-2-ylmethylamine and pyridin-2-ylamine in a 1:1 molar ratio under inert conditions. Triethylamine (TEA) is typically employed as a base to neutralize HCl byproducts.
Key challenges include:
-
Competitive amine reactivity : The furan-2-ylmethylamine (pKa ~9.5) and pyridin-2-ylamine (pKa ~6.8) exhibit differing nucleophilicities, requiring careful stoichiometric control to avoid bis-alkylation.
-
Steric effects : The 4-methylphenoxy group introduces steric hindrance, often reducing yields to 45–55% in unoptimized conditions.
Coupling Reagent-Mediated Synthesis
Modern protocols favor carbodiimide-mediated coupling to enhance efficiency. A representative procedure uses 2-(4-methylphenoxy)acetic acid (1.2 equiv), furan-2-ylmethylamine (1.0 equiv), pyridin-2-ylamine (1.0 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) in DMF at 25°C for 18 hours. This method achieves yields of 68–72% with >95% purity after silica gel chromatography.
Mechanistic advantages :
-
HOBt suppresses racemization and minimizes side reactions.
-
DMF polar aprotic solvent enhances reagent solubility and reaction homogeneity.
Advanced Methodological Innovations
Palladium-Catalyzed Cross-Coupling
Patent WO2018002331A1 discloses a palladium(II)-assisted route using [PdCl₂(PPh₃)₂] (5 mol%) in toluene at 110°C. The method couples preformed 2-(4-methylphenoxy)acetyl chloride with N-(furan-2-ylmethyl)-N-(pyridin-2-yl)amine, achieving 78% yield with 99% regioselectivity.
Optimized conditions :
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% PdCl₂(PPh₃)₂ |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction time | 8 hours |
| Yield | 78% |
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150 W, 100°C, 20 minutes) in acetonitrile with DIPEA (2.0 equiv) achieves 82% yield. This method is particularly effective for scaling, as demonstrated in patent US8835430B2 for analogous acetamides.
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield | Purity | Key Limitation |
|---|---|---|---|
| Nucleophilic substitution | 52% | 90% | Low regioselectivity |
| EDC/HOBt coupling | 70% | 95% | High reagent cost |
| Palladium catalysis | 78% | 99% | Catalyst toxicity concerns |
| Microwave-assisted | 82% | 98% | Specialized equipment needed |
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMSO) : Increase reaction rates but complicate product isolation.
-
Ethereal solvents (THF, dioxane) : Improve selectivity for bulkier amines but reduce yields by 15–20%.
-
Temperature : Reactions above 100°C risk decomposition of the furan ring, necessitating strict thermal control.
Purification and Characterization
Chromatographic Techniques
-
Silica gel chromatography : Eluent system of ethyl acetate/hexane (3:7 v/v) resolves the target compound (Rf = 0.42) from bis-alkylated byproducts (Rf = 0.55).
-
HPLC : C18 column with 0.1% TFA in water/acetonitrile (gradient: 40→80% acetonitrile over 15 minutes) confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=4.8 Hz, 1H, pyridine-H), 7.55–7.48 (m, 2H, furan-H), 6.85 (d, J=8.4 Hz, 2H, methylphenoxy-H), 4.52 (s, 2H, CH₂), 2.34 (s, 3H, CH₃).
-
IR (KBr) : 1652 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-O-C asym stretch).
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Nucleophilic Substitution | Palladium Catalysis |
|---|---|---|
| Raw material cost | $120/kg | $280/kg |
| Catalyst cost | N/A | $1500/mol |
| Waste generation | 3.2 kg/kg product | 1.8 kg/kg product |
| Process scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-Containing Acetamides in Antiviral Research
Several pyridinyl acetamides have been studied as SARS-CoV-2 main protease inhibitors:
- 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) and 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1): These compounds exhibit strong binding affinities (better than −22 kcal/mol) to the viral protease via interactions with residues HIS163, ASN142, and GLN187. The pyridine ring occupies a lateral hydrophobic pocket, while substituents like cyanophenyl or chlorothiophene enhance affinity .
| Feature | Target Compound | 5RGZ/5RH1 |
|---|---|---|
| Pyridine Position | Pyridin-2-yl | Pyridin-3-yl |
| Key Substituents | 4-Methylphenoxy, furan | 3-Cyanophenyl, 5-chlorothiophene |
| Biological Activity | Unknown | SARS-CoV-2 protease inhibition |
Heterocyclic Variations in Pharmacological Agents
- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) :
This compound incorporates a thiazole ring linked to pyridin-2-yl, demonstrating the role of fused heterocycles in modulating activity. Such structural complexity often enhances target selectivity in enzyme inhibition . - VU0453657 (2-((1-bromonaphthalen-2-yl)oxy)-N-(pyridin-2-yl)acetamide): The bromonaphthyloxy group confers bulk and hydrophobicity, which may improve membrane permeability compared to the target compound’s 4-methylphenoxy group .
Biological Activity
N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, with a focus on its antimicrobial and anticancer properties.
Structural Features
The molecular formula of this compound is C19H18N2O3, with a molecular weight of 322.4 g/mol. The compound consists of:
- Furan ring : A five-membered aromatic ring contributing to its reactivity.
- Pyridine moiety : A six-membered nitrogen-containing ring known for its biological activity.
- Phenoxy group : Enhances the compound's lipophilicity and potential interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of furan derivatives with pyridine and phenolic compounds. One common synthetic route includes:
- Formation of a phenoxy intermediate by reacting 4-methylphenol with an acylating agent.
- Coupling the phenoxy intermediate with furan-2-carbaldehyde and 2-aminopyridine under controlled conditions to yield the final product.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its structural components suggest potential effectiveness against various pathogens. For example, compounds containing furan and pyridine rings have been reported to inhibit several bacterial strains and fungi, showcasing their broad-spectrum antimicrobial activity.
Anticancer Activity
The compound has also shown promise in anticancer research. Molecular docking studies indicate that it may interact effectively with specific biological targets associated with cancer cell proliferation. In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
Case Study : A study involving similar compounds revealed that those with furan and pyridine rings displayed IC50 values in the low micromolar range against several cancer cell lines, suggesting a potent anticancer effect .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.
- Receptor Interaction : It can bind to various receptors, altering their activity and leading to cellular responses that inhibit tumor growth.
Comparative Analysis
To illustrate the diversity within compounds similar to this compound, the following table summarizes their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(furan-3-ylmethyl)-N-(pyridin-3-yl)acetamide | Furan ring at position 3 | Antimicrobial properties |
| 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide | Bromine substitution on phenoxy | Potential anticancer activity |
| 4-(furan-3-yl)-N-pyridin-3-yloxyacetamide | Different furan position | Anti-inflammatory effects |
| N-acetylisatin derivatives | Contains an isatin moiety | Various biological activities including anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
